Technical Guide: Mechanism and Application of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
Technical Guide: Mechanism and Application of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione
Executive Summary: The Privileged Scaffold
3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione (CAS: 19382-49-1 for HCl salt) represents a distinct chemotype within the thiazolidinedione (TZD) class.[1] Unlike classical glitazones (e.g., Pioglitazone) which primarily target the nuclear receptor PPAR-γ to modulate insulin sensitivity, the introduction of a basic 2-aminoethyl tail at the N-3 position fundamentally alters the pharmacophore's interactome.
This modification shifts the molecule's primary biological activity toward two distinct, high-value targets:
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Sigma-1 Receptor (S1R): Acting as a high-affinity ligand for neuroprotection and neuropathic pain modulation.
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ERK MAPK Docking Domain: Functioning as a substrate-selective inhibitor that blocks protein-protein interactions (PPI) rather than the ATP catalytic site.
This guide details the mechanistic underpinnings of these interactions, providing researchers with the protocols and logic required to utilize this scaffold in drug discovery.
Physicochemical Profile & Structural Logic[2]
The core structure consists of a thiazolidine-2,4-dione ring N-substituted with an ethylamine chain.[1] This basic amine is the critical "warhead" for its unique mechanism.
| Property | Value / Description | Impact on MOA |
| Molecular Formula | C₅H₈N₂O₂S | Compact scaffold suitable for fragment-based design. |
| pKa (Amine) | ~9.0 - 9.5 | Protonated at physiological pH; critical for salt-bridge formation with acidic residues (e.g., Glu172 in S1R, Asp residues in ERK). |
| H-Bond Donors | 1 (Primary Amine) | Facilitates specific anchoring in receptor pockets. |
| Lipophilicity | Low (LogP < 1) | Requires hydrophobic substitution (e.g., benzylidene at C-5) to achieve cell permeability and high affinity. |
Mechanism of Action A: Sigma-1 Receptor (S1R) Modulation
The S1R is a chaperone protein residing at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). It regulates calcium signaling and ER stress.
Binding Mechanism
The 3-(2-aminoethyl) moiety serves as a "scaffold hop" from traditional piperazine-based S1R ligands.
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The Anchor: The protonated nitrogen of the aminoethyl group forms a critical salt bridge with the carboxylate of Glu172 in the S1R binding pocket.
-
The Stabilizer: The TZD ring engages in dipole-dipole interactions, while C-5 substitutions (if present) engage in
- stacking with Tyr103 .
Physiological Cascade
Upon binding, the ligand modulates the oligomerization state of S1R, influencing its interaction with the IP3 receptor (IP3R). This stabilizes calcium flux from the ER to the mitochondria, preventing calcium overload and subsequent apoptosis or nociceptive signaling.
[1][3][4][5][6][7]
Mechanism of Action B: ERK Docking Domain Inhibition
Unlike ATP-competitive kinase inhibitors (which often lack selectivity), derivatives of 3-(2-aminoethyl)-TZD target the substrate docking domain of ERK2.
The "D-Recruitment Site" (DRS) Blockade
ERK2 possesses a "Common Docking" (CD) domain rich in acidic residues (Asp316, Asp319) that recruits substrates containing a "D-domain" (basic motif).
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Electrostatic Mimicry: The protonated 2-aminoethyl tail mimics the basic residues of the substrate's D-domain.
-
Competitive Inhibition: By binding to the CD domain, the molecule prevents ERK from latching onto specific substrates (e.g., RSK, Elk-1) without blocking the catalytic ATP pocket.
-
Result: This preserves basal ERK activity (preventing total pathway shutdown toxicity) while inhibiting pathological signaling associated with hyperactive substrates in melanoma.
Experimental Protocols
Synthesis of the Core Scaffold
Context: This protocol yields the HCl salt of the core scaffold, ready for C-5 derivatization.
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Reagents: Thiazolidine-2,4-dione (1.0 eq), 2-Chloroethylamine hydrochloride (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve thiazolidine-2,4-dione in ACN.
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Add K₂CO₃ and stir at room temperature for 30 min to generate the N-anion.
-
Add 2-Chloroethylamine HCl.
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Reflux at 80°C for 6-12 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Workup: Filter inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Ether.
-
-
Validation: ¹H NMR (DMSO-d₆) should show triplet signals for the ethyl linker at
~2.8-3.5 ppm.
Sigma-1 Receptor Binding Assay (Radioligand Displacement)
Objective: Determine K_i of the derivative.
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Membrane Prep: Use rat brain homogenates or CHO cells overexpressing human S1R.
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Radioligand: [³H]-(+)-Pentazocine (2-3 nM).
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Buffer: 50 mM Tris-HCl, pH 7.4.
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Incubation:
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Mix 100 µg membrane protein + [³H]-Ligand + Test Compound (10⁻⁹ to 10⁻⁵ M).
-
Incubate at 37°C for 120 minutes.
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
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Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and convert to K_i using the Cheng-Prusoff equation.
ERK Substrate-Selectivity Assay
Objective: Confirm docking inhibition vs. catalytic inhibition.
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System: Recombinant Active ERK2 enzyme.
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Substrates:
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Substrate A (Docking-dependent): Elk-1 fusion protein.
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Substrate B (Docking-independent): Myelin Basic Protein (MBP).
-
-
Reaction:
-
Readout: SDS-PAGE followed by autoradiography.
-
Success Criteria: Significant inhibition of Elk-1 phosphorylation with minimal/no inhibition of MBP phosphorylation. This confirms the compound blocks the docking groove, not the active site.
References
-
Elkholy, N., et al. (2022).[4][5] "Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands."[4] Chemical Biology & Drug Design, 100(1), 25-40.[4] Link
-
Li, Q., et al. (2009).[6] "Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(21), 6042-6046. Link
-
Hancock, C. N., et al. (2005).[6] "Identification of novel extracellular signal-regulated kinase docking domain inhibitors." Journal of Medicinal Chemistry, 48(14), 4586-4595. Link
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BenchChem. "3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride Biological Activity." Link
Sources
- 1. 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride | 19382-49-1 | Benchchem [benchchem.com]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking and mechanistic studies of new thiazolyl/thiazolidinylpyrimidine-2,4-dione antiproliferative agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of 3-(2-aminoethyl)-thiazolidine-2,4-diones as a novel chemotype of sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
